molecular formula C16H17N3O2 B2651434 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1210653-88-5

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2651434
CAS No.: 1210653-88-5
M. Wt: 283.331
InChI Key: BGVSIFFXZHKTNP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the pyrazin-2-ylmethanone group could undergo reactions at the carbonyl group . The methoxyphenyl group could potentially undergo reactions at the aromatic ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Compounds with methoxy group substituents, akin to the structure of interest, have shown high antimicrobial activity. For instance, derivatives of 1,3,5-trisubstituted pyrazolines exhibited good antimicrobial activity against standard strains, highlighting the importance of methoxy groups in enhancing biological effectiveness (Kumar et al., 2012).

  • Stereospecific Synthesis : Research on enantiomerically pure pyrrolidines, obtained through 1,3-dipolar cycloadditions, demonstrates the potential for creating stereospecific molecules for various applications. This technique emphasizes the role of stereochemistry in the synthesis of complex molecules (Oliveira Udry et al., 2014).

  • Molecular Structure and Electronic Properties : Studies on pyridylindolizine derivatives have explored the relationship between molecular structure and electronic properties, essential for designing molecules with desired physical and chemical characteristics. Such investigations are crucial for the development of new materials and drugs (Cojocaru et al., 2013).

  • Formulation Development : Research into the formulation of poorly water-soluble compounds has led to the development of solubilized, precipitation-resistant formulations. This work is pivotal for improving the bioavailability and efficacy of potential therapeutic agents (Burton et al., 2012).

Chemical and Physical Properties

  • Corrosion Inhibition : Pyrazole derivatives have been studied as corrosion inhibitors for metals in acidic environments. These compounds offer protective capabilities, highlighting the broad applicability of pyrazole-based molecules in industrial settings (Yadav et al., 2015).

  • Molecular Docking and Antimicrobial Activity : The use of molecular docking studies to evaluate the antibacterial and antioxidant activities of synthesized compounds underscores the integration of computational and experimental approaches in drug discovery. This method aids in understanding how molecules interact with biological targets to exert their effects (Lynda, 2021).

  • Regioselective Synthesis : The development of regioselective synthesis methods for pyrazole derivatives demonstrates the importance of precise chemical modifications to achieve desired properties and activities in synthesized molecules (Alizadeh et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . Without specific information on its use, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-14-4-2-12(3-5-14)13-6-9-19(11-13)16(20)15-10-17-7-8-18-15/h2-5,7-8,10,13H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVSIFFXZHKTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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